molecular formula C20H21F3N2O4 B2640693 N'-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1286711-86-1

N'-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2640693
CAS No.: 1286711-86-1
M. Wt: 410.393
InChI Key: PKIYZPXIKWQPPY-UHFFFAOYSA-N
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Description

N’-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound with a unique structure that combines both hydrophilic and hydrophobic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Hydroxy-Phenylbutyl Intermediate: This step involves the reaction of a phenylbutyl precursor with a hydroxylating agent under controlled conditions to introduce the hydroxy group.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethoxy donor.

    Coupling of the Two Intermediates: The final step involves coupling the hydroxy-phenylbutyl intermediate with the trifluoromethoxy-phenyl intermediate using a suitable coupling reagent, such as a carbodiimide, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol or amine derivative.

Scientific Research Applications

N’-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[4-methoxyphenyl]ethanediamide
  • N’-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[4-chlorophenyl]ethanediamide
  • N’-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[4-fluorophenyl]ethanediamide

Uniqueness

N’-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O4/c1-19(28,12-11-14-5-3-2-4-6-14)13-24-17(26)18(27)25-15-7-9-16(10-8-15)29-20(21,22)23/h2-10,28H,11-13H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIYZPXIKWQPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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